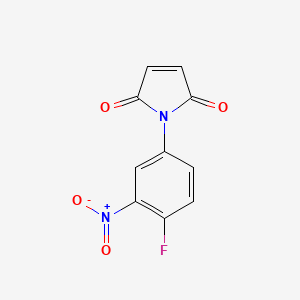

1-(4-fluoro-3-nitrophenyl)-1H-pyrrole-2,5-dione

Description

1-(4-Fluoro-3-nitrophenyl)-1H-pyrrole-2,5-dione (CAS: 67154-40-9) is a maleimide-derived compound characterized by a pyrrole-2,5-dione core substituted with a 4-fluoro-3-nitrophenyl group at the N(1) position. Its molecular formula is C₁₀H₅FN₂O₄, with a molecular weight of 236.16 g/mol . The compound is structurally defined by the electron-withdrawing nitro (-NO₂) and fluorine (-F) groups on the phenyl ring, which influence its electronic properties, solubility, and reactivity.

Properties

IUPAC Name |

1-(4-fluoro-3-nitrophenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5FN2O4/c11-7-2-1-6(5-8(7)13(16)17)12-9(14)3-4-10(12)15/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPNVMFULBBEITM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C(=O)C=CC2=O)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10382566 | |

| Record name | 1-(4-Fluoro-3-nitrophenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67154-40-9 | |

| Record name | 1-(4-Fluoro-3-nitrophenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Paal-Knorr Reaction of Nitroanilines with 1,4-Diketones

The Paal-Knorr reaction is a well-established route to synthesize pyrroles by condensing 1,4-diketones with aromatic amines. For 1-(4-fluoro-3-nitrophenyl)-1H-pyrrole-2,5-dione, the starting material is typically a 4-fluoro-3-nitroaniline derivative.

- Mix 4-fluoro-3-nitroaniline (1 mmol) with a 1,4-diketone such as 2,5-hexanedione or 1-phenyl-1,4-pentanedione (1 mmol) in toluene.

- Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 equiv) and magnesium sulfate (2-3 equiv) to the mixture.

- Heat under reflux or at 80 °C for several hours to promote cyclization.

- After completion, the reaction mixture is cooled, diluted with ethyl acetate or dichloromethane, washed with aqueous sodium bicarbonate, dried over magnesium sulfate, and purified by silica gel chromatography.

- The reaction typically yields the corresponding (1H-pyrrol-1-yl)nitroarene intermediate in high yields (up to 97%).

- The presence of the fluoro substituent exerts an inductive effect that can slow the reaction or reduce yields slightly compared to non-fluorinated analogs.

- The nitro group remains intact during this step, allowing for subsequent transformations.

Indium-Mediated Reductive Heterocyclization

This method involves the reduction of the nitro group to an amino intermediate using indium powder in the presence of acetic acid, followed by intramolecular cyclization with a 1,4-diketone to form the pyrrole ring.

- Combine the (1H-pyrrol-1-yl)nitroarene intermediate (1 mmol) with indium powder (4-8 equiv) and acetic acid (10-20 equiv) in toluene (5-20 mL).

- Add the 1,4-diketone (1-2 equiv) to the mixture.

- Stir the reaction at reflux or 80 °C under nitrogen atmosphere for 2-4 hours.

- Upon completion, filter the mixture through Celite, wash with aqueous sodium bicarbonate, extract with organic solvents, dry, and purify by column chromatography.

- The reaction affords the target this compound and related bis-pyrrole derivatives in yields ranging from 70% to 92%.

- The fluoro substituent's strong inductive effect can slow the reduction step, requiring longer reaction times or higher temperatures.

- The method allows for the synthesis of complex pyrrole derivatives with two distinct pyrrole moieties when using different diketones sequentially.

Two-Step Synthesis Strategy

Due to challenges in one-pot synthesis caused by steric hindrance and electronic effects, a two-step approach is often preferred:

- Step 1: Paal-Knorr condensation of 4-fluoro-3-nitroaniline with a 1,4-diketone to form the (1H-pyrrol-1-yl)nitroarene intermediate.

- Step 2: Indium-mediated reduction and cyclization with a second 1,4-diketone to form the final pyrrole-2,5-dione derivative.

This approach improves yields and purity by isolating intermediates and optimizing each step separately.

Comparative Data Table of Key Reactions

| Step | Reactants | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Paal-Knorr condensation | 4-fluoro-3-nitroaniline + 2,5-hexanedione | Toluene, p-TsOH, MgSO4, reflux, 4 h | 90-97 | High yield, nitro group intact |

| Indium-mediated reduction & cyclization | (1H-pyrrol-1-yl)nitroarene + 1,4-diketone + Indium + AcOH | Toluene, reflux, 2-4 h | 70-92 | Fluoro substituent slows reaction |

| One-pot reductive condensation | 4-fluoro-3-nitroaniline + 1,4-diketone + Indium + AcOH | Toluene, 80 °C, 2 h | 68 (lower) | Less efficient due to sterics |

Mechanistic Insights and Research Findings

- The Paal-Knorr reaction proceeds via nucleophilic attack of the aniline nitrogen on the diketone carbonyls, followed by dehydration to form the pyrrole ring.

- Indium powder acts as a mild reducing agent, converting the nitro group to an amino intermediate without over-reduction or side reactions.

- The amino intermediate then undergoes intramolecular cyclization with the diketone to form the pyrrole-2,5-dione ring.

- Fluoro substituents exert a strong electron-withdrawing inductive effect, which can reduce the nucleophilicity of the amino intermediate and slow cyclization.

- Analytical techniques such as ^1H NMR, ^13C NMR, FTIR, GC-MS, and HRMS are used to confirm the structure and purity of intermediates and final products.

- Single-crystal X-ray diffraction has been employed to elucidate the exact molecular structure of related bis-pyrrole derivatives, providing insights into their conformations and potential applications.

Chemical Reactions Analysis

1-(4-Fluoro-3-nitrophenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Reduction: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, strong acids or bases, and solvents like ethanol or dichloromethane. Major products formed from these reactions include amino derivatives, oxidized products, and substituted phenyl derivatives.

Scientific Research Applications

Pharmacological Applications

The compound exhibits a range of pharmacological properties that make it a candidate for therapeutic applications:

Antimicrobial Activity

Research indicates that derivatives of pyrrole-2,5-dione, including 1-(4-fluoro-3-nitrophenyl)-1H-pyrrole-2,5-dione, have demonstrated antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting potential use in developing new antibiotics .

Anti-inflammatory Properties

The anti-inflammatory effects of pyrrole derivatives are well-documented. For instance, studies have demonstrated that certain derivatives can significantly reduce inflammation markers in vitro. The compound's ability to inhibit cell proliferation in response to inflammatory stimuli further supports its potential as an anti-inflammatory agent .

Antitumor Activity

Pyrrole compounds, including this compound, have been evaluated for their antitumor properties. Research has indicated that these compounds can induce apoptosis in cancer cell lines, making them candidates for cancer treatment . Specific studies report varying degrees of cytotoxicity against different cancer types, indicating a need for further investigation into their mechanisms of action.

Antiviral Activity

Recent studies have explored the antiviral potential of pyrrole derivatives against various viruses, including coronaviruses. The modification of the pyrrole structure has led to compounds with enhanced antiviral activity, indicating their potential role in treating viral infections .

Material Science Applications

The unique chemical properties of this compound also make it valuable in material science:

Organic Electronics

Due to its electronic properties, this compound is being investigated for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable thin films makes it suitable for use in electronic devices .

Synthesis of Novel Materials

The compound serves as a precursor for synthesizing novel materials with tailored properties. By modifying the pyrrole structure through various chemical reactions, researchers can create materials with specific optical and electronic characteristics suitable for advanced applications .

Case Studies and Research Findings

Several studies highlight the applications of this compound:

Mechanism of Action

The mechanism of action of 1-(4-fluoro-3-nitrophenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable tool in chemical and biological research.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Electron-Withdrawing Groups: The 3-nitro and 4-fluoro substituents in the target compound enhance its electrophilicity compared to non-fluorinated analogs like 1-(4-nitrophenyl)-1H-pyrrole-2,5-dione. This may improve reactivity in Michael addition or protein conjugation reactions .

- Bioactivity: While MI-1 () and the Antrodia derivative () exhibit antitumor activity, the target compound’s bioactivity remains underexplored.

- Thermodynamic Properties : The sublimation enthalpy of 1-(4-nitrophenyl)-1H-pyrrole-2,5-dione (117.3 kJ/mol) exceeds that of the 3-nitro isomer (115.7 kJ/mol), indicating higher thermal stability for para-substituted derivatives .

Biological Activity

1-(4-Fluoro-3-nitrophenyl)-1H-pyrrole-2,5-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies.

- Molecular Formula : C₁₀H₅FN₂O₄

- Molecular Weight : 236.16 g/mol

- Melting Point : 127–128 °C

- Storage Conditions : Ambient temperature .

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its potential as an anticancer agent, as well as its antibacterial and antifungal properties.

Anticancer Activity

Recent research has indicated that derivatives of pyrrole compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit the growth of various cancer cell lines. A study demonstrated that modifications in the side groups of pyrrole derivatives can enhance their interaction with ATP-binding domains of growth factor receptors such as EGFR and VEGFR2, leading to increased stability and potential antitumor activity .

Table 1: Inhibitory Effects on Cancer Cell Lines

| Compound | Cell Line | GI50 (M) | Reference |

|---|---|---|---|

| 2a | HCT-116 | 1.0 × 10⁻⁸ | Kuznietsova et al., 2013 |

| SW-620 | 1.6 × 10⁻⁸ | Garmanchuk et al., 2013 | |

| Colo-205 | 1.0 × 10⁻⁸ | Garmanchuk et al., 2013 |

Antibacterial and Antifungal Activity

The compound's structural features suggest potential antibacterial and antifungal activities. In vitro studies have shown that similar pyrrole derivatives possess effective antimicrobial properties against various bacterial strains. The presence of halogen substituents has been linked to enhanced bioactivity .

Table 2: Antimicrobial Activity of Pyrrole Derivatives

| Compound | Bacterial Strain | MIC (mg/mL) | Reference |

|---|---|---|---|

| Sodium pyrrolidide | S. aureus | 0.0039 | Study on pyrrolidine alkaloids |

| E. coli | 0.025 | Study on pyrrolidine alkaloids |

Case Study 1: Cancer Cell Line Inhibition

A detailed investigation into the effects of pyrrole derivatives on cancer cell lines revealed that specific modifications could lead to significant antiproliferative effects. For example, compound 2a demonstrated a GI50 value in the nanomolar range against colon cancer cells, suggesting a promising candidate for further development in targeted cancer therapies .

Case Study 2: Antimicrobial Efficacy

In another study focusing on the antimicrobial properties of pyrrole derivatives, compounds were synthesized and tested for their ability to inhibit bacterial growth. The results indicated that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as lead compounds for new antibiotics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-fluoro-3-nitrophenyl)-1H-pyrrole-2,5-dione, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or cyclocondensation reactions. For example, maleic anhydride derivatives can react with substituted anilines under reflux in aprotic solvents (e.g., DMF or THF) with catalytic acid. Optimization includes controlling temperature (80–120°C), stoichiometry of the nitro-fluoroaniline precursor, and purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Purity is confirmed by melting point analysis and HPLC (>95%) .

Q. How can spectroscopic techniques (NMR, IR, X-ray) resolve structural ambiguities in this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The fluorine atom induces deshielding in adjacent protons (e.g., aromatic protons at δ 7.8–8.2 ppm). Nitro groups cause splitting patterns due to para-substitution effects.

- IR : Stretching vibrations for the nitro group (~1520 cm⁻¹, asymmetric; ~1350 cm⁻¹, symmetric) and carbonyl groups (~1700 cm⁻¹) confirm functional groups.

- X-ray Crystallography : SHELX software (SHELXL-2018) refines crystal structures, resolving torsional angles between the pyrrole and phenyl rings. Hydrogen-bonding networks (e.g., C=O···H interactions) stabilize the lattice .

Q. What thermodynamic properties (e.g., sublimation enthalpy) are critical for stability studies?

- Methodological Answer : Sublimation enthalpy (ΔsubH) can be measured via thermogravimetric analysis (TGA) or calorimetry. For related nitrophenyl-pyrrole diones, ΔsubH ranges from 115–117 kJ/mol (350–370 K), indicating moderate thermal stability. Phase transitions are analyzed using differential scanning calorimetry (DSC) to identify melting points and decomposition thresholds .

Advanced Research Questions

Q. How does this compound interact with MAP2K3 and IGF1R in non-small cell lung cancer (NSCLC) models?

- Methodological Answer : Computational docking (AutoDock Vina) predicts binding affinities to MAP2K3 (kinase domain) and IGF1R (ATP-binding pocket). Experimental validation involves:

- In vitro assays : Dose-response curves (IC₅₀) using A549 or H1299 cell lines.

- Western blotting : Phosphorylation inhibition of ERK1/2 (downstream of MAP2K3) and Akt (IGF1R pathway).

Contradictions in activity (e.g., low solubility vs. high potency) are addressed by structural analogs or prodrug strategies .

Q. What copolymer reactivity ratios (r₁, r₂) are observed when polymerizing this compound with acrylic acid?

- Methodological Answer : Free-radical copolymerization (70°C, benzoyl peroxide initiator) in ethanol yields copolymers. Reactivity ratios are determined via Fineman-Ross and Kelen-Tüdös methods. For example, if r₁ (acrylic acid) = 0.8 and r₂ (pyrrole-dione) = 0.3, the copolymer enriches in acrylic acid. Sequence lengths (L₁, L₂) are derived from r₁/r₂ to predict material properties (e.g., hydrophilicity) .

Q. How do electronic effects (fluoro and nitro substituents) influence electrochemical behavior?

- Methodological Answer : Cyclic voltammetry (CV) in acetonitrile (0.1 M TBAPF₆) reveals redox peaks:

- Nitro group reduction at ~-1.2 V (vs. Ag/AgCl).

- Fluorine’s electron-withdrawing effect stabilizes the LUMO, lowering reduction potential.

Discrepancies in CV data (e.g., irreversible vs. quasi-reversible peaks) are resolved by scan rate studies and DFT calculations (Gaussian 16, B3LYP/6-31G**) .

Q. What crystallographic challenges arise during refinement of its structure, and how are they mitigated?

- Methodological Answer : Twinning or disorder in the nitro group complicates refinement. Strategies include:

- Using SHELXL’s TWIN/BASF commands for twinned data.

- Restraining anisotropic displacement parameters (ADPs) for the fluorine atom.

- Validating with R-factor convergence (<5%) and Hirshfeld surface analysis .

Notes on Contradictions

- Biological Activity vs. Solubility : While in silico models predict high target affinity (e.g., IC₅₀ < 1 µM), poor aqueous solubility may limit in vivo efficacy. Researchers should compare results from DMSO-based assays with PEGylated formulations .

- Thermal Stability : Discrepancies in ΔsubH values (115–117 kJ/mol) may arise from polymorphic forms. Powder X-ray diffraction (PXRD) is recommended to confirm phase purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.